molecular formula C9H9Cl2F5N2O3 B2721022 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride CAS No. 1423028-07-2

3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride

Cat. No.: B2721022
CAS No.: 1423028-07-2
M. Wt: 359.07
InChI Key: NTVFVQNTLHIZFA-UHFFFAOYSA-N
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Description

3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride is a complex organic compound that features a unique combination of a chlorinated imidazole ring and a pentafluorinated hydroxypentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.

    Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Pentafluorination: The pentanoic acid moiety is introduced and subsequently fluorinated using reagents such as sulfur tetrafluoride or cobalt trifluoride.

    Hydroxylation: The hydroxyl group is introduced through a reaction with a suitable oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The chlorinated imidazole ring can be reduced to form a non-chlorinated imidazole.

    Substitution: The chlorine atom in the imidazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Ammonia or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a non-chlorinated imidazole derivative.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive imidazole ring.

    Industry: Used in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated pentanoic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoropentanoic acid
  • 3-(5-Chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxybutanoic acid

Uniqueness

The presence of both a hydroxyl group and a pentafluorinated chain in 3-(5-chloro-1-methyl-1H-imidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid hydrochloride makes it unique compared to similar compounds

Properties

IUPAC Name

3-(5-chloro-1-methylimidazol-2-yl)-4,4,5,5,5-pentafluoro-3-hydroxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF5N2O3.ClH/c1-17-4(10)3-16-6(17)7(20,2-5(18)19)8(11,12)9(13,14)15;/h3,20H,2H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVFVQNTLHIZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(CC(=O)O)(C(C(F)(F)F)(F)F)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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